Methyl 3-[3-(dimethylamino)propoxy]benzoate Methyl 3-[3-(dimethylamino)propoxy]benzoate
Brand Name: Vulcanchem
CAS No.: 921938-75-2
VCID: VC3869829
InChI: InChI=1S/C13H19NO3/c1-14(2)8-5-9-17-12-7-4-6-11(10-12)13(15)16-3/h4,6-7,10H,5,8-9H2,1-3H3
SMILES: CN(C)CCCOC1=CC=CC(=C1)C(=O)OC
Molecular Formula: C13H19NO3
Molecular Weight: 237.29 g/mol

Methyl 3-[3-(dimethylamino)propoxy]benzoate

CAS No.: 921938-75-2

Cat. No.: VC3869829

Molecular Formula: C13H19NO3

Molecular Weight: 237.29 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-[3-(dimethylamino)propoxy]benzoate - 921938-75-2

Specification

CAS No. 921938-75-2
Molecular Formula C13H19NO3
Molecular Weight 237.29 g/mol
IUPAC Name methyl 3-[3-(dimethylamino)propoxy]benzoate
Standard InChI InChI=1S/C13H19NO3/c1-14(2)8-5-9-17-12-7-4-6-11(10-12)13(15)16-3/h4,6-7,10H,5,8-9H2,1-3H3
Standard InChI Key WGAZXKVAWOAUOI-UHFFFAOYSA-N
SMILES CN(C)CCCOC1=CC=CC(=C1)C(=O)OC
Canonical SMILES CN(C)CCCOC1=CC=CC(=C1)C(=O)OC

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound’s IUPAC name, methyl 3-[3-(dimethylamino)propoxy]benzoate, reflects its three-component structure:

  • A methyl benzoate backbone esterified at the 3-position.

  • A 3-(dimethylamino)propoxy side chain comprising a tertiary amine linked via a three-carbon spacer .

The Canonical SMILES representation, CN(C)CCCOC1=CC=CC(=C1)C(=O)OC, highlights the dimethylamino group (–N(CH₃)₂), propyl ether linkage (–O–CH₂CH₂CH₂–), and methyl ester (–COOCH₃) .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₉NO₃
Molecular Weight237.29 g/mol
Topological Polar Surface Area38.8 Ų
Hydrogen Bond Acceptors4
Heavy Atoms17

Applications and Research Findings

Biological Activity

Preliminary studies identify the compound in lichens (Asteraceae family) with inhibitory effects on unspecified enzymatic targets. Its dimethylamino group may facilitate membrane penetration, while the ester moiety allows metabolic hydrolysis in vivo. Comparative analyses with HDAC inhibitors (e.g., N-hydroxycinnamamide derivatives) suggest structural parallels warranting anti-cancer evaluation .

Material Science Applications

The compound’s amine and ester functionalities make it a candidate for:

  • Polymer modifiers: Enhancing solubility or crosslinking in resin formulations.

  • Coordination chemistry: Ligand synthesis for transition metal complexes .

ParameterRecommendationSource
Personal Protective EquipmentGloves, lab coat, eye protection
First Aid (Inhalation)Move to fresh air; administer oxygen
Storage Conditions2–8°C in airtight containers
DisposalIncineration or chemical waste

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